Indicanine C

Description

Properties

IUPAC Name |

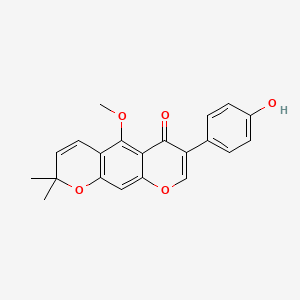

7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(20(14)24-3)19(23)15(11-25-17)12-4-6-13(22)7-5-12/h4-11,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVRDLOWBBXCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the pharmacological properties of Indicanine C in preclinical studies?

- Methodological Answer : Begin with in vitro assays (e.g., receptor binding, enzyme inhibition) to identify molecular targets, followed by in vivo animal models (rodents/non-rodents) to assess pharmacokinetics (absorption, distribution, metabolism, excretion) and dose-response relationships. Include toxicity profiling using OECD guidelines. Reference IND requirements for Chemistry, Manufacturing, and Controls (CMC) to ensure batch consistency and purity .

- Table :

| Stage | Methods | Key Parameters |

|---|---|---|

| In vitro | Radioligand binding, cell-based assays | IC50, EC50, selectivity ratios |

| In vivo | Rodent pharmacokinetic studies | Cmax, Tmax, AUC, half-life |

| Toxicity | Acute/subchronic toxicity tests | LD50, NOAEL (No Observed Adverse Effect Level) |

Q. How should researchers design initial efficacy studies for this compound to minimize bias?

- Answer : Use randomized controlled trials (RCTs) with blinding (single/double-blind) and placebo/sham controls. Stratify subjects by relevant variables (e.g., age, genetic markers). Predefine inclusion/exclusion criteria to ensure homogeneity. Power analysis should determine sample size to achieve statistical significance (α=0.05, β=0.2) .

Q. What strategies are effective for conducting a systematic literature review on this compound’s mechanisms of action?

- Answer : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND "mechanism"). Screen titles/abstracts for relevance, then apply PRISMA guidelines for full-text review. Critically appraise sources using tools like AMSTAR-2 for meta-analyses. Document search strategies to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data for this compound across different experimental models?

- Answer : Apply triangulation by cross-validating results using multiple models (e.g., 2D vs. 3D cell cultures, transgenic animals). Conduct sensitivity analyses to identify confounding variables (e.g., dosing schedules, species-specific metabolism). Use meta-regression to explore heterogeneity in pooled data .

- Framework for Contradiction Analysis :

Identify Discrepancies : Compare outcomes across models.

Hypothesize Causes : Consider pharmacokinetic differences or model limitations.

Test Hypotheses : Design follow-up experiments (e.g., knock-out models, metabolic profiling).

Q. What advanced statistical methods are suitable for analyzing dose-dependent effects of this compound in multi-arm trials?

- Answer : Use mixed-effects models to account for inter-subject variability. Apply non-linear regression (e.g., Emax model) to quantify dose-response curves. For time-series data, employ repeated-measures ANOVA or survival analysis (Kaplan-Meier/Cox proportional hazards). Validate assumptions using residual plots and goodness-of-fit tests .

Q. How can researchers optimize the synthesis of this compound analogs while maintaining pharmacological activity?

- Answer : Use structure-activity relationship (SAR) studies with iterative modifications (e.g., substituent additions, stereochemical changes). Employ computational tools (molecular docking, QSAR) to predict binding affinities. Validate synthetic routes using green chemistry metrics (atom economy, E-factor) and characterize analogs via NMR/HPLC-MS .

Q. What strategies ensure ethical rigor in human trials involving this compound, particularly for vulnerable populations?

- Answer : Adhere to ICH-GCP guidelines. Establish independent Data Safety Monitoring Boards (DSMBs). Use adaptive trial designs to minimize participant risk. Include explicit informed consent protocols for vulnerable groups (e.g., cognitively impaired patients), detailing risks/benefits and withdrawal options .

Methodological Guidance Tables

Table 1 : Frameworks for Evaluating Research Questions on this compound

Table 2 : Key Considerations for IND Applications (FDA Guidelines)

| CMC Section | Requirements |

|---|---|

| Drug Substance | Physicochemical characterization, stability data |

| Drug Product | Formulation details, batch records, specifications |

| Analytical Methods | Validation reports for purity/potency assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.